6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl-
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Overview
Description
6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- is a heterocyclic compound that belongs to the class of pyrroloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of pyrroloquinoline derivatives with chlorinated reagents in the presence of a base such as sodium acetate . The reaction is usually carried out in an acetic acid medium at reflux temperature to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation and alkylation reactions are common, where chlorine or methyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dimethylformamide (DMF) as the solvent.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticoagulant, antitumor, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors and other functional materials.
Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- involves its interaction with specific molecular targets. For instance, in its role as an anticoagulant, the compound inhibits coagulation factors such as Xa and XIa, thereby preventing blood clot formation . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo(3,2,1-ij)quinolin-6-one: A closely related compound with similar structural features but lacking the chloro and methyl substitutions.
Pyrrolo(1,2-a)quinoline: Another related compound known for its diverse biological activities.
Uniqueness
The presence of the chloro and methyl groups in 6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- enhances its biological activity and specificity compared to its analogs. These substitutions can significantly affect the compound’s pharmacokinetics and pharmacodynamics, making it a unique and valuable molecule for research and development .
Properties
CAS No. |
53491-38-6 |
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Molecular Formula |
C18H14ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-9-one |
InChI |
InChI=1S/C18H14ClNO/c1-11-17(12-5-3-2-4-6-12)15-10-13(19)9-14-16(21)7-8-20(11)18(14)15/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
CJEXWALOMHVSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C3N1CCC(=O)C3=CC(=C2)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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